molecular formula C17H22ClNO3S B2770512 Ethyl 4-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate CAS No. 1797637-83-2

Ethyl 4-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate

Cat. No. B2770512
CAS RN: 1797637-83-2
M. Wt: 355.88
InChI Key: ILCBTDRHCBXWNL-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate” is a complex organic molecule. It contains a thiazepan ring, which is a seven-membered ring containing one sulfur and one nitrogen atom. It also has a 2-chlorophenyl group attached to the thiazepan ring, and an ethyl ester group attached to the thiazepan ring via a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepan ring, the 2-chlorophenyl group, and the ethyl ester group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the ethyl ester group could undergo hydrolysis, and the 2-chlorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Enantiomerically Pure Compounds Production

Biosynthesis of Optically Pure Esters : Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a derivative closely related to Ethyl 4-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate, is identified as a precursor for enantiopure intermediates in chiral drug production, including statins. The use of biocatalysis for its production exemplifies the growing importance of environmentally friendly and cost-effective methods in pharmaceutical manufacturing (Ye, Ouyang, & Ying, 2011). Furthermore, engineered Escherichia coli cells have been employed to efficiently synthesize optically pure (S)-4-chloro-3-hydroxybutanoate, demonstrating the compound's pivotal role in medicinal chemistry (Kizaki, Yasohara, Hasegawa, Wada, Kataoka, & Shimizu, 2001).

Synthetic Methodologies

Catalyzed Synthesis of Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate in synthesizing trifluoromethyl heterocycles, highlighting the significance of Ethyl 4-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate in facilitating diverse chemical transformations. Such catalyzed reactions enable the production of a broad spectrum of heterocyclic compounds, crucial in drug development and material science (Honey, Pasceri, Lewis, & Moody, 2012).

Enzymatic Reduction in Biphasic Systems : Biocatalysis, involving the reduction of ethyl 4-chloro-3-oxobutanoate to its hydroxy equivalent, showcases the innovative use of microbial and enzymatic systems in synthesizing chiral intermediates. This process emphasizes the compound's role in sustainable chemistry, where enzyme-catalyzed reactions in biphasic systems have been optimized for higher yields and enantioselectivity, thus contributing to greener pharmaceutical syntheses (Ye, Cao, Yan, Cao, Zhang, Li, Xu, Chen, Xiong, Ouyang, & Ying, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its synthesis, properties, and potential applications. It could also be interesting to explore its interactions with various biological targets and to assess its potential as a drug candidate .

properties

IUPAC Name

ethyl 4-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3S/c1-2-22-17(21)8-7-16(20)19-10-9-15(23-12-11-19)13-5-3-4-6-14(13)18/h3-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCBTDRHCBXWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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